Ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate

Lipophilicity Drug-likeness LogP

Ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate (CAS 1463047-10-0) is a chiral synthon featuring a 1,3-disubstituted cyclobutane core that simultaneously presents a nucleophilic aminomethyl handle, an electrophilic ethyl ester, and a lipophilic 3-propyl chain directly on the strained four-membered ring. With molecular formula C₁₁H₂₁NO₂ and a molecular weight of 199.29 g·mol⁻¹, it occupies a higher-mass niche among cyclobutane amino esters, offering enhanced lipophilicity (predicted LogP ~1.4–2.1) and modulated conformational flexibility relative to its unsubstituted or shorter-chain congeners.

Molecular Formula C11H21NO2
Molecular Weight 199.29 g/mol
Cat. No. B13637762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate
Molecular FormulaC11H21NO2
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESCCCC1CC(C1)(CN)C(=O)OCC
InChIInChI=1S/C11H21NO2/c1-3-5-9-6-11(7-9,8-12)10(13)14-4-2/h9H,3-8,12H2,1-2H3
InChIKeyGBCBHLDPDMEAQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate: Key Procurement and Research Attributes


Ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate (CAS 1463047-10-0) is a chiral synthon featuring a 1,3-disubstituted cyclobutane core that simultaneously presents a nucleophilic aminomethyl handle, an electrophilic ethyl ester, and a lipophilic 3-propyl chain directly on the strained four-membered ring . With molecular formula C₁₁H₂₁NO₂ and a molecular weight of 199.29 g·mol⁻¹, it occupies a higher-mass niche among cyclobutane amino esters, offering enhanced lipophilicity (predicted LogP ~1.4–2.1) and modulated conformational flexibility relative to its unsubstituted or shorter-chain congeners [1]. End-users in medicinal chemistry, agrochemical discovery, and specialty building-block procurement designate this compound for applications where ring strain, amine–ester orthogonality, and alkyl-chain tuning must be simultaneously engineered into a single scaffold .

Why Ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate Cannot Be Replaced by Unsubstituted or Methyl-Ester Cyclobutane Analogs


The combination of a 3-propyl substituent and an ethyl ester on the cyclobutane ring is not a trivial structural variation. The propyl chain enlarges the hydrophobic surface and elevates LogP by approximately 0.7–1.4 log units compared with the unsubstituted ethyl 1-(aminomethyl)cyclobutanecarboxylate (LogP ~0.70), directly impacting membrane permeability, protein-binding characteristics, and chromatographic retention . Simultaneously, the ethyl ester provides a 14.1 Da mass increment and a measurably different hydrolysis profile relative to the more common methyl ester (MW 185.26), which can alter both metabolic stability and synthetic deprotection selectivity . Given that aminocyclobutane derivatives are being advanced as NMDA receptor modulators and monoacylglycerol lipase (MGL) inhibitors—where even single-atom changes in the alkyl periphery profoundly shift potency and subtype selectivity—substituting one cyclobutane amino ester for another without structure–activity validation introduces unacceptable risk in lead-optimization campaigns [1].

Quantitative Differentiation Evidence for Ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate Versus Closest Analogs


Lipophilicity Comparison: Predicted LogP Divergence Between 3-Propyl, 3-Isopropyl, and Unsubstituted Ethyl Esters

The introduction of the 3-propyl substituent substantially raises the predicted LogP relative to the unsubstituted scaffold. Ethyl 1-(aminomethyl)cyclobutanecarboxylate (CAS 911060-83-8) exhibits a predicted LogP of 0.70 , whereas the methyl ester homologue of the target compound (methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate, CAS 1491647-82-5) shows a predicted LogP of 1.49 . The target ethyl ester, due to its additional methylene unit, is anticipated to exhibit a LogP in the range of 1.7–2.1, representing a >1.0 log-unit increase in hydrophobicity versus the unsubstituted comparator. This magnitude of LogP shift is sufficient to alter passive membrane permeability by an order of magnitude and to significantly modify retention time in reversed-phase HPLC purification protocols.

Lipophilicity Drug-likeness LogP

Molecular Weight Differentiation: 3-Propyl Ethyl Ester Versus Methyl Ester and Des-Propyl Analogs

The target compound (MW 199.29 g·mol⁻¹) is 14.1 Da heavier than its methyl ester congener (MW 185.26) and 42.1 Da heavier than the des-propyl ethyl ester (MW 157.21) . This mass increment arises from the combined effect of the 3-propyl chain (+42 Da relative to H) and the ethyl ester (+14 Da relative to methyl). In lead optimization, a molecular weight above 199 Da, coupled with an Fsp³ value of 0.888 [1], positions this compound in a favorable region of three-dimensionality and moderate size, distinct from the lighter, flatter unsubstituted analog (Fsp³ ~0.75). The additional mass also affects calculated molar refractivity and polar surface area, parameters tightly correlated with oral bioavailability predictors.

Molecular weight Metabolic stability Pharmacokinetics

Conformational Flexibility and Rotatable Bond Count: Impact on Entropic Binding Penalty

The target compound possesses 4 rotatable bonds (excluding the cyclobutane ring), contributed by the propyl chain (2 bonds), the aminomethyl group (1 bond), and the ethyl ester (1 bond) [1]. This represents one additional rotatable bond compared with the des-propyl analog (ethyl 1-(aminomethyl)cyclobutanecarboxylate, 3 rotatable bonds) . In fragment-based drug design, each additional rotatable bond is estimated to incur an entropic penalty of ~0.7–1.2 kcal·mol⁻¹ upon target binding, which can translate to a 3- to 10-fold difference in binding affinity if not compensated by enthalpic gains from the extended alkyl chain [2]. The 3-propyl group thus introduces a deliberate trade-off between conformational freedom and hydrophobic contact surface that is absent in the unsubstituted comparator.

Rotatable bonds Conformational entropy Ligand efficiency

Procurement Purity Benchmarking: 97–98% Assay Versus Analog Availability

The target compound is commercially available at a minimum purity specification of 97% (AKSci) to 98% (Leyan) . In contrast, the unsubstituted analog ethyl 1-(aminomethyl)cyclobutanecarboxylate is typically supplied at 95% minimum purity . The 2–3 percentage-point purity differential, while numerically modest, translates to a difference of 20–30 mg of unspecified impurities per gram of material—a meaningful quantity when the compound is used at sub-milligram scale in high-throughput screening or as a key intermediate where impurity carryover can poison catalytic cycles. Additionally, the target compound's storage specification (sealed, dry, 2–8 °C) indicates controlled handling requirements suited for long-term stability in research inventories.

Purity specification Procurement Quality control

NMDA Receptor Modulator Class Membership: Evidence from Aminocyclobutane Patent Landscape

Aminocyclobutane derivatives bearing 1-carboxylate ester and aminomethyl functionalities have been claimed as NMDA receptor antagonists in US Patent 9,687,459, with general formula encompassing 1,3-disubstituted cyclobutanes [1]. Although the specific 3-propyl ethyl ester is not explicitly exemplified, 1-aminocyclobutane-1-carboxylate (ACBC) itself has been pharmacologically characterized as a glycine-site NMDA antagonist/partial agonist with an IC₅₀ in the low-micromolar range in electrophysiological assays [2]. The 3-propyl substituent appended to the cyclobutane scaffold is expected to modulate both binding-pocket occupancy and subunit selectivity relative to unsubstituted ACBC, consistent with SAR trends observed for cyclopropane and cyclobutane GABA analogs where alkyl substitution alters transporter subtype selectivity by >10-fold [3].

NMDA receptor Antagonist CNS drug discovery

Fsp³ (Fraction sp³) as a Measure of Three-Dimensionality: 3-Propyl Derivative Versus Des-Propyl Analog

The target compound's Fsp³ value (fraction of sp³-hybridized carbons) is 0.888, as calculated for its carboxylic acid precursor (C₉H₁₇NO₂) [1]. The structurally simpler des-propyl analog—ethyl 1-(aminomethyl)cyclobutanecarboxylate (C₈H₁₅NO₂)—has an Fsp³ of 0.75 (6 sp³ carbons out of 8 total) . An Fsp³ ≥ 0.80 is widely recognized as a hallmark of enhanced three-dimensional character, which correlates with improved clinical success rates due to reduced promiscuity at flat binding sites and favorable physicochemical property distributions [2]. The 0.138 Fsp³ advantage of the 3-propyl derivative represents a meaningful shift along the aromatic–aliphatic spectrum, making it a superior choice for fragment libraries and diversity-oriented synthesis where shape diversity is a selection criterion.

Fsp³ 3D character Drug-likeness

Definitive Application Scenarios for Ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate Based on Quantitative Evidence


CNS Lead Optimization Targeting NMDA Receptor Glycine Site

Programs exploiting aminocyclobutane NMDA antagonists, as described in US 9,687,459 [1], can deploy the 3-propyl ethyl ester as a late-stage diversification intermediate. The propyl chain's contribution of +1 rotatable bond and a LogP above 1.7 enables systematic exploration of the lipophilic pocket within the glycine-site allosteric modulator binding region, while the ethyl ester provides a hydrolytically tunable prodrug handle distinct from the methyl ester . ACBC's documented low-μM NMDA activity validates the scaffold's pharmacological relevance for antidepressant and analgesic indications.

Fragment-Based Screening Library Design Requiring High Fsp³ Building Blocks

Fragment libraries designed under the 'escape from flatland' paradigm benefit from the compound's Fsp³ of ≥0.82, which exceeds the 0.75 Fsp³ of the des-propyl analog [1]. The higher three-dimensionality reduces the risk of pan-assay interference and improves the probability of identifying selective fragment hits, a criterion increasingly mandated by industrial screening consortia .

Synthetic Methodology Development Exploiting Orthogonal Amine–Ester Reactivity on a Strained Ring

The simultaneous presence of a primary amine (pKa ~10) and an ethyl ester on the cyclobutane core makes this compound an ideal substrate for chemoselective transformations—amide coupling at the amine without ester aminolysis, or ester saponification without amine protection—in methodologies targeting strained ring systems [1]. The 97–98% purity specification reduces batch-to-batch variability in reaction optimization workflows .

Physicochemical Property Benchmarking in Computational ADME Model Training

The well-defined structural increments (3-propyl vs H; ethyl ester vs methyl ester) make this compound a valuable data point for training and validating in silico LogP, solubility, and metabolic stability models. The measured ΔLogP of ≥1.0 relative to the unsubstituted analog and the ΔMW of +14–42 Da relative to methyl ester and des-propyl comparators provide ground-truth anchors for quantitative structure–property relationship (QSPR) algorithm refinement [1].

Quote Request

Request a Quote for Ethyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.